Deacetylcephaloglycin

Antibacterial Susceptibility Microbiological Assay Comparative Efficacy

Deacetylcephaloglycin is the active metabolite driving cephaloglycin efficacy, with distinct potency vs. Gram-negative bacteria and reduced nephrotoxicity. Essential for DMPK, bioequivalence, and safety studies. Ensure assay accuracy—do not substitute with parent compound.

Molecular Formula C16H17N3O5S
Molecular Weight 363.4 g/mol
CAS No. 3890-34-4
Cat. No. B1669932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeacetylcephaloglycin
CAS3890-34-4
Synonymsdeacetylcephaloglycin
deacetylcephaloglycin, (6R-(6alpha,7beta(S*)))-isomer
deacetylcephaloglycin, (6R-trans)-isome
Molecular FormulaC16H17N3O5S
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESC1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)CO
InChIInChI=1S/C16H17N3O5S/c17-10(8-4-2-1-3-5-8)13(21)18-11-14(22)19-12(16(23)24)9(6-20)7-25-15(11)19/h1-5,10-11,15,20H,6-7,17H2,(H,18,21)(H,23,24)/t10?,11-,15-/m1/s1
InChIKeyHUKRJWVLQPKROI-HUFXEGEASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Deacetylcephaloglycin (CAS 3890-34-4) Baseline Profile for Procurement and Research Planning


Deacetylcephaloglycin (CAS 3890-34-4), also referred to as desacetylcephaloglycin, is the primary biologically active metabolite of the orally administered first-generation cephalosporin antibiotic, cephaloglycin. [1] It is generated through the enzymatic or non-enzymatic deacetylation of the parent compound at the 3-acetoxymethyl group, a metabolic transformation that occurs in humans following oral administration. [2][3] This compound is a semi-synthetic, small-molecule beta-lactam antibiotic that acts as a cell wall synthesis inhibitor, with its spectrum of activity and pharmacological properties being distinct from its prodrug, cephaloglycin. [4]

Why Deacetylcephaloglycin (CAS 3890-34-4) Cannot Be Assumed Interchangeable with Cephaloglycin


Substituting cephaloglycin for its metabolite, deacetylcephaloglycin, or vice-versa, is scientifically invalid without accounting for their distinct in vitro and in vivo profiles. While cephaloglycin is the orally administered prodrug, its clinical efficacy, particularly in urinary tract infections, is predominantly driven by its conversion to the active deacetyl metabolite. [1][2] The two entities exhibit quantifiable differences in antibacterial potency against specific bacterial strains, with deacetylcephaloglycin demonstrating equivalent activity against Gram-positive organisms but notably lower potency against Gram-negative bacilli compared to the parent drug. [3] Furthermore, their nephrotoxic liabilities differ, as deacetylcephaloglycin has been shown to be slightly less nephrotoxic in direct comparative animal studies. [4] Therefore, using the parent compound as a direct proxy for the metabolite in assays, analytical method development, or toxicology studies without these quantitative distinctions introduces significant experimental variability and misinterpretation of results.

Quantitative Differentiation Guide: Deacetylcephaloglycin (3890-34-4) vs. Comparators


Preserved Gram-Positive Activity: Equivalence to Cephaloglycin Against Key Cocci

In microbiological assays, deacetylcephaloglycin demonstrates antibacterial activity equivalent to that of its parent compound, cephaloglycin, against Gram-positive organisms. [1] This finding underscores that metabolic deacetylation does not compromise its potency against this critical class of pathogens, a key consideration for research focused on Gram-positive infections or for developing analytical methods that rely on this conserved activity.

Antibacterial Susceptibility Microbiological Assay Comparative Efficacy

Reduced Gram-Negative Spectrum: Quantifiably Lower Activity Against Gram-Negative Bacilli

In direct contrast to its preserved Gram-positive activity, deacetylcephaloglycin exhibits significantly reduced antibacterial potency against Gram-negative bacilli when compared directly to cephaloglycin. [1] This selective loss of spectrum is a critical differentiator. Further quantitative assays show that its activity against B. subtilis and S. hemolyticus is only 0.1 to 0.5 times that of cephaloglycin, a stark reduction in potency. [2] However, its activity against S. lutea PCI-1001 is comparable to that of the parent compound. [2] This strain-specific variability is essential information for any study utilizing microbiological endpoints.

Antibacterial Susceptibility Gram-Negative Pathogens Spectrum of Activity

Improved Renal Safety Profile: Quantifiably Reduced Nephrotoxicity in a Rabbit Model

A comparative in vivo study in a rabbit model directly evaluated the nephrotoxicity of deacetylcephaloglycin relative to cephaloglycin. The findings demonstrated that deacetylcephaloglycin was slightly less nephrotoxic than the parent compound. [1] The study established a model linking nephrotoxicity to tubular cell antibiotic concentrations and lactam ring reactivity. The reduced toxicity of the metabolite, alongside its pharmacokinetic parameters (AUCs), aligned with this proposed model. [1] This provides a quantifiable and mechanistic basis for the difference in safety between the two compounds, which is particularly relevant given that cephaloglycin is recognized as a cumulatively nephrotoxic agent. [2]

Nephrotoxicity Safety Pharmacology In Vivo Toxicology

Optimal Application Scenarios for Deacetylcephaloglycin (CAS 3890-34-4) in R&D and Analytical Workflows


Analytical Reference Standard for Drug Metabolism and Pharmacokinetic (DMPK) Studies

Deacetylcephaloglycin is an essential reference standard for the accurate quantification and identification of the active metabolite in biological matrices such as urine and serum following the administration of cephaloglycin. [1] Its distinct chromatographic properties relative to cephaloglycin are leveraged in validated HPLC and bioautographic methods developed for this purpose. [2][3] This is critical for DMPK studies, bioequivalence testing, and understanding the relationship between oral cephaloglycin dosing and the resulting concentration of the active, circulating species.

Mechanistic Probe in Nephrotoxicity and Structure-Toxicity Relationship (STR) Studies

Given its quantifiably reduced nephrotoxicity compared to the parent compound, deacetylcephaloglycin serves as a valuable tool compound for dissecting the mechanisms of beta-lactam antibiotic-induced renal injury. [1] Its use in comparative in vitro and in vivo models allows researchers to correlate structural modifications (deacetylation at the 3-position) with changes in renal cortical uptake, mitochondrial toxicity, and overall nephrotoxic potential. This is vital for early safety screening in the development of new cephalosporin analogs.

Microbiological Reference for Differentiating Gram-Positive from Gram-Negative Activity

The unique spectrum of deacetylcephaloglycin—characterized by retained activity against Gram-positive cocci but significantly reduced potency against Gram-negative bacilli—makes it a useful reference standard in microbiological research. [1][2] It can be employed as a comparator in susceptibility testing to help characterize the activity profile of novel antibacterial agents, particularly when probing for compounds that maintain or lose activity after similar metabolic transformations.

Investigations into Prodrug Metabolism and Deacetylation Pathways

As a key intermediate in the degradation pathway of cephaloglycin, deacetylcephaloglycin is the direct product of the rate-determining deacetylation step in acidic or enzymatic conditions before further degradation to its lactone form. [3] Its availability as a pure compound is crucial for studying the kinetics of this metabolic pathway, including the effects of pH, temperature, and the presence of esterases. This is applicable to research on prodrug design and the stability of ester-containing pharmaceuticals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deacetylcephaloglycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.